Pipamperone
Overview
Description
Pipamperone is a typical antipsychotic medication belonging to the butyrophenone family. It was developed by Janssen Pharmaceutica in 1961 and is primarily used in the treatment of schizophrenia and as a sleep aid for depression . This compound is known for its sedative effects and its ability to normalize sleep patterns in psychiatric patients .
Mechanism of Action
Target of Action
Pipamperone, a typical antipsychotic of the butyrophenone family , primarily targets the 5-HT2A receptors , with nearly equal affinity to D4 receptors and a moderate affinity for 5-HT2C, D2, D3, 1- and 2B-adrenoceptors . These receptors play a crucial role in neurotransmission, affecting mood, cognition, and perception.
Mode of Action
This compound acts as an antagonist at its target receptors . It binds to these receptors, blocking their activation by neurotransmitters. This blockage alters the neurotransmission pathways, leading to changes in the transmission of signals in the brain .
Biochemical Pathways
The antagonistic action of this compound on 5-HT2A and D4 receptors disrupts the normal functioning of serotonin and dopamine pathways . This disruption can affect various downstream effects, including mood regulation and perception. The exact biochemical pathways and their downstream effects are complex and may vary depending on the individual’s physiological state.
Pharmacokinetics
It’s known that this compound has sedative effects, which may be beneficial in managing agitation and disordered sleep . More research is needed to outline the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily its antidopaminergic and anti-serotonergic properties . These properties have been noted for their anti-agitation effects and ability to normalize sleep rhythms in psychiatric patients . One study showed that this compound increased the expression of D4 (dopaminergic) receptors, which could explain its effectiveness in decreasing positive psychotic symptoms, such as delusions and hallucinations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the drug’s effectiveness can be influenced by the individual’s physiological state, including their age, weight, and overall health status . .
Biochemical Analysis
Biochemical Properties
Pipamperone interacts with various enzymes, proteins, and other biomolecules. It binds mainly to 5-HT2A receptors, with a nearly equal affinity to D4 receptors and a moderate affinity for 5-HT2C, D2, D3, 1- and 2B-adrenoceptors . This drug is a selective 5-HT2A, D1, and D4 antagonist .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has sedative effects, which may be beneficial in the management of agitation and disordered sleep . This compound, showing antidopaminergic and anti-serotonergic properties, has been noted for its anti-agitation effects and for its ability to normalize sleep rhythms in psychiatric patients .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. One study showed that this compound increased the expression of D4 (dopaminergic) receptors, explaining its helpfulness in decreasing positive psychotic symptoms, such as delusions and hallucinations .
Temporal Effects in Laboratory Settings
It is known that this compound has a half-life of 17-22 hours .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pipamperone is synthesized through a multi-step process involving the reaction of 4-fluorobutyrophenone with piperidine to form the intermediate compound. This intermediate is then reacted with 4-piperidinopiperidine to yield this compound .
Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the final product. The process typically includes steps such as crystallization, filtration, and drying to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Pipamperone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as N-oxide and halogenated compounds .
Scientific Research Applications
Pipamperone has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of butyrophenone derivatives.
Biology: Investigated for its effects on neurotransmitter receptors and its potential neuroprotective properties.
Medicine: Extensively studied for its antipsychotic and sedative effects, particularly in the treatment of schizophrenia and depression.
Comparison with Similar Compounds
Levomepromazine: Another low-potency antipsychotic with sedative effects.
Melperone: A butyrophenone derivative with similar antipsychotic properties.
Haloperidol: A high-potency antipsychotic with a different receptor binding profile.
Uniqueness of Pipamperone: this compound is unique due to its high selectivity for serotonin 5-HT2A and dopamine D4 receptors, which distinguishes it from other antipsychotics that primarily target dopamine D2 receptors. This selectivity contributes to its lower incidence of extrapyramidal side effects compared to other antipsychotics .
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidin-1-ylpiperidine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30FN3O2/c22-18-8-6-17(7-9-18)19(26)5-4-12-24-15-10-21(11-16-24,20(23)27)25-13-2-1-3-14-25/h6-9H,1-5,10-16H2,(H2,23,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKPFOAXAHJUAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2448-68-2 (di-hydrochloride) | |
Record name | Pipamperone [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001893330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8048369 | |
Record name | Pipamperone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
soluble in methanol | |
Record name | Pipamperone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09286 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Pipamperone binds mainly to 5-HT2A receptors, with a nearly equal affinity to D4 receptors and a moderate affinity for 5-HT2C, D2, D3, 1- and 2B-adrenoceptors. This drug is a selective 5-HT2A, D1 and D4 antagonist. Extrapyramidal adverse effects also appear to be limited in pipamperone treatment compared to traditional antipsychotic medications due to its high receptor selectivity. Pipamperone has a 15-fold higher affinity for D4 than D2 receptors. It has been suggested that D4 receptors may play a role in the modulation of GABAergic neuronal activity by dopamine. | |
Record name | Pipamperone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09286 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1893-33-0 | |
Record name | Pipamperone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1893-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pipamperone [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001893330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pipamperone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09286 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pipamperone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759178 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pipamperone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIPAMPERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5402501F0W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
>254 | |
Record name | Pipamperone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09286 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details
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